Cas no 1804466-50-9 (2-Chloro-5-(difluoromethyl)-3-fluoro-6-iodopyridine)
2-Chloro-5-(difluoromethyl)-3-fluoro-6-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-5-(difluoromethyl)-3-fluoro-6-iodopyridine
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- Inchi: 1S/C6H2ClF3IN/c7-4-3(8)1-2(5(9)10)6(11)12-4/h1,5H
- InChI Key: WEWFCRHZJQOLGB-UHFFFAOYSA-N
- SMILES: IC1C(C(F)F)=CC(=C(N=1)Cl)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 160
- XLogP3: 3.2
- Topological Polar Surface Area: 12.9
2-Chloro-5-(difluoromethyl)-3-fluoro-6-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029054330-1g |
2-Chloro-5-(difluoromethyl)-3-fluoro-6-iodopyridine |
1804466-50-9 | 97% | 1g |
$1,445.30 | 2022-04-02 |
2-Chloro-5-(difluoromethyl)-3-fluoro-6-iodopyridine Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 2-Chloro-5-(difluoromethyl)-3-fluoro-6-iodopyridine
Research Brief on 2-Chloro-5-(difluoromethyl)-3-fluoro-6-iodopyridine (CAS: 1804466-50-9) in Chemical Biology and Pharmaceutical Applications
2-Chloro-5-(difluoromethyl)-3-fluoro-6-iodopyridine (CAS: 1804466-50-9) is a halogenated pyridine derivative that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural features and potential applications in drug discovery. This compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of agrochemicals and pharmaceuticals. Its distinct substitution pattern, featuring chloro, difluoromethyl, fluoro, and iodo groups, makes it a valuable building block for constructing molecules with specific electronic and steric properties.
Recent studies have explored the synthetic utility of 2-Chloro-5-(difluoromethyl)-3-fluoro-6-iodopyridine in cross-coupling reactions, particularly in palladium-catalyzed processes. Researchers have demonstrated its effectiveness in Suzuki-Miyaura and Stille couplings, enabling the introduction of various aryl and heteroaryl groups at the 6-position. These transformations are crucial for creating diverse compound libraries for biological screening. The presence of multiple halogens also allows for sequential functionalization, offering a high degree of structural diversification from a single precursor.
In pharmaceutical applications, derivatives of this compound have shown promising activity against various biological targets. A 2023 study published in the Journal of Medicinal Chemistry reported that analogs of 2-Chloro-5-(difluoromethyl)-3-fluoro-6-iodopyridine exhibited potent inhibitory activity against certain kinase enzymes implicated in inflammatory diseases. The difluoromethyl group in particular was found to enhance metabolic stability while maintaining favorable physicochemical properties, addressing a common challenge in drug development.
The compound's potential in agrochemical development has also been investigated. Research from 2022 demonstrated that pyridine derivatives containing similar substitution patterns could serve as effective precursors for novel fungicides. The unique electronic properties imparted by the combination of halogen atoms and the difluoromethyl group appear to enhance binding to specific fungal enzyme targets while maintaining selectivity against beneficial organisms.
From a chemical biology perspective, 2-Chloro-5-(difluoromethyl)-3-fluoro-6-iodopyridine has been utilized as a probe molecule to study enzyme-substrate interactions. The iodo substituent makes it particularly useful for radiolabeling studies, while the fluorine atoms enable 19F NMR spectroscopy applications. These features allow researchers to track molecular interactions in complex biological systems with high sensitivity.
Recent advances in the large-scale synthesis of this compound have addressed previous challenges in its production. A 2023 patent application disclosed an improved synthetic route that increases yield while reducing the formation of byproducts. This development is particularly significant as it may facilitate broader availability of the compound for research and development purposes.
Looking forward, researchers anticipate that 2-Chloro-5-(difluoromethyl)-3-fluoro-6-iodopyridine will continue to play an important role in medicinal chemistry and chemical biology. Its versatility as a building block, combined with the increasing understanding of structure-activity relationships for similar compounds, suggests that it will remain valuable in drug discovery programs targeting various disease areas. Future research directions may include exploring its use in DNA-encoded library synthesis and further optimization of its physicochemical properties for specific therapeutic applications.
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